1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Hydrochloride
Description
Properties
IUPAC Name |
1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2.ClH/c1-16-4-6-17(7-5-16)10-3-2-9(12(13,14)15)8-11(10)18(19)20;/h2-3,8H,4-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGOHCVWKGBVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Hydrochloride typically involves the reaction of 1-methylpiperazine with 2-nitro-4-(trifluoromethyl)benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as solvent extraction, distillation, and crystallization to ensure high purity and yield of the final product. Quality control measures are implemented to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine compounds with various functional groups.
Scientific Research Applications
1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Hydrochloride involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
- 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]benzylamine
- 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]ethanol
Uniqueness
1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties
Biological Activity
1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride, commonly referred to as MTPP , is a synthetic compound with potential therapeutic applications. Its structural features suggest a variety of biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of MTPP, focusing on its mechanisms, efficacy, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 298703-18-1
- Molecular Formula : C12H15ClF3N3O2
- Molecular Weight : 289.254 g/mol
- LogP : 2.8915
Biological Activity Overview
MTPP has been investigated for various pharmacological properties, including:
- Antitumor Activity : Preliminary studies indicate that MTPP exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown IC50 values in the micromolar range against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines, suggesting significant antiproliferative properties.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against Gram-positive and Gram-negative bacteria, with promising results indicating potential use as an antibacterial agent.
- Neuropharmacological Effects : Given its piperazine structure, MTPP may interact with neurotransmitter systems, potentially exhibiting anxiolytic or antidepressant effects.
Antitumor Activity
A study evaluated the effect of MTPP on various human tumor cell lines. The findings are summarized in Table 1.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 8.5 |
| Caco-2 (Colon Cancer) | 7.3 |
| MCF-7 (Breast Cancer) | 10.2 |
These results indicate that MTPP possesses notable cytotoxicity across different cancer types, particularly effective against cervical and colon cancer cells.
Antimicrobial Activity
Research conducted on the antimicrobial efficacy of MTPP demonstrated its inhibitory effects against various pathogens. The minimum inhibitory concentration (MIC) values are presented in Table 2.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that MTPP could be a candidate for further development as an antimicrobial agent.
The biological activity of MTPP may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : MTPP may inhibit key enzymes involved in cell proliferation and survival in cancerous cells.
- Interaction with Neurotransmitter Receptors : The piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which could explain its neuropharmacological effects.
- Disruption of Membrane Integrity : Its lipophilic nature may allow it to integrate into bacterial membranes, leading to increased permeability and cell death.
Q & A
Q. What are the established synthetic routes for 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or coupling reactions between substituted aromatic precursors and piperazine derivatives. For example:
- Step 1 : Reacting 2-nitro-4-(trifluoromethyl)phenyl halides with 1-methylpiperazine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .
- Step 2 : Hydrochloride salt formation via treatment with HCl in ethanol or diethyl ether .
Optimization strategies include: - Temperature control (e.g., 60–80°C for 12–24 hours) to minimize side reactions.
- Use of catalysts like Pd for coupling reactions (if applicable) .
- Solvent selection (e.g., DCM for improved solubility of intermediates) .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
Standard methods include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and detect impurities .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold for research-grade material) .
- X-ray crystallography for resolving stereochemical ambiguities in crystalline forms .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The electron-withdrawing trifluoromethyl group enhances:
- Lipophilicity : Improved membrane permeability, critical for in vitro cellular assays .
- Metabolic stability : Resistance to oxidative degradation in biological systems .
- Electronic effects : Alters reaction kinetics in further derivatization (e.g., electrophilic substitutions) .
Advanced Research Questions
Q. What mechanistic insights exist regarding this compound’s role in inhibiting enzymes like cytochrome P450 or FLT3 kinases?
- Cytochrome P450 inhibition : The nitro and trifluoromethyl groups may coordinate with heme iron or block substrate access, as seen in structurally similar piperazine derivatives . Competitive inhibition assays (e.g., fluorogenic substrates) are used to determine IC₅₀ values .
- FLT3 kinase inhibition : While the piperazine moiety contributes to binding affinity, synergistic effects with other pharmacophores (e.g., aminoquinoline) are critical. For example, analogs lacking complementary fragments show reduced potency .
Q. How can researchers resolve contradictions in biological activity data across different cell lines or assay conditions?
- Dose-response normalization : Account for variations in cell permeability (e.g., using MDR1-overexpressing lines to test efflux pump effects) .
- Assay validation : Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric kinase assays) .
- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may explain discrepancies .
Q. What strategies are effective for improving aqueous solubility without compromising bioactivity?
- Salt selection : Hydrochloride salts are standard, but mesylate or tartrate forms may enhance solubility .
- Prodrug design : Introduce phosphate or PEG groups at the nitro position, which hydrolyze in vivo .
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro studies to maintain solubility and cell viability .
Q. How do structural modifications at the nitro or piperazine positions affect selectivity in multi-target pharmacological studies?
- Nitro reduction : Converting -NO₂ to -NH₂ can shift activity from kinase inhibition to antimicrobial effects, as observed in related compounds .
- Piperazine substitution : Replacing the methyl group with bulkier alkyl chains (e.g., ethyl or isopropyl) reduces off-target binding to serotonin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
